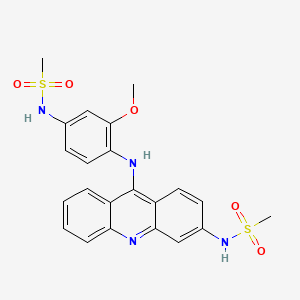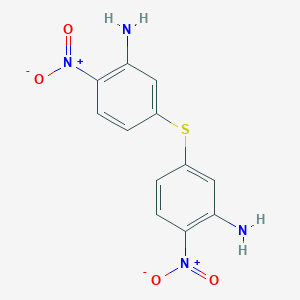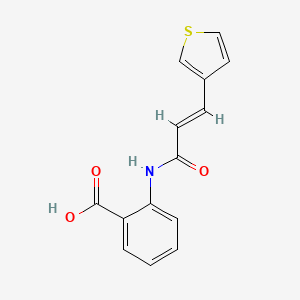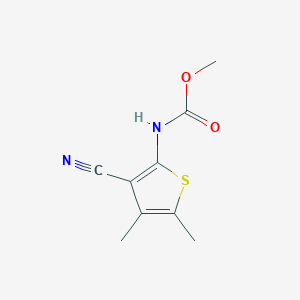
Carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, methyl ester is a chemical compound with the molecular formula C9H10N2O2S and a molecular weight of 210.25300 . This compound is known for its unique structure, which includes a cyano group, a thienyl ring, and a carbamic acid ester functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, methyl ester typically involves the reaction of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid with methanol in the presence of a dehydrating agent. The reaction conditions often require a catalyst and controlled temperature to ensure the esterification process proceeds efficiently . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole interactions, while the thienyl ring can engage in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity for various molecular targets, affecting its biological and chemical activity .
Comparison with Similar Compounds
Carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, methyl ester can be compared with similar compounds such as:
Carbamic acid, N-(3-cyano-4,5-dimethyl-2-thienyl)-, 1,1-dimethylethyl ester: This compound has a similar structure but with a different ester group, affecting its reactivity and applications.
Carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, ethyl ester: The ethyl ester variant has different physical and chemical properties, influencing its use in various applications. The uniqueness of this compound lies in its specific ester group, which imparts distinct reactivity and interaction profiles compared to its analogs.
Properties
CAS No. |
108442-61-1 |
|---|---|
Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
methyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate |
InChI |
InChI=1S/C9H10N2O2S/c1-5-6(2)14-8(7(5)4-10)11-9(12)13-3/h1-3H3,(H,11,12) |
InChI Key |
PNZXIDNGTHFGSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


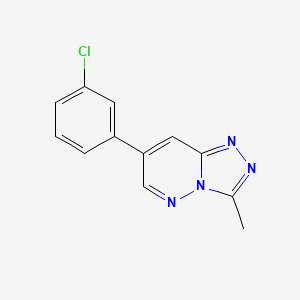

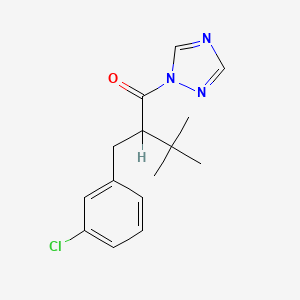
![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
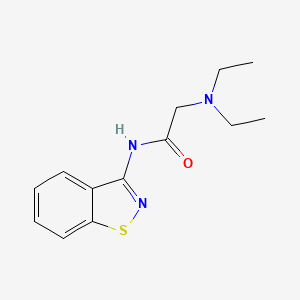
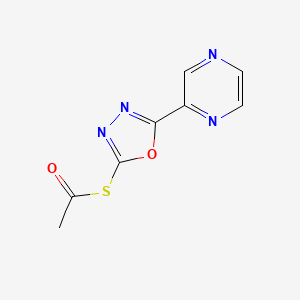
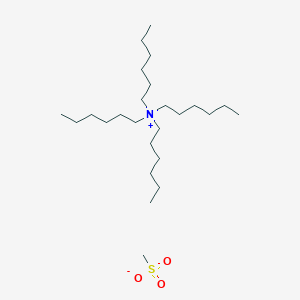
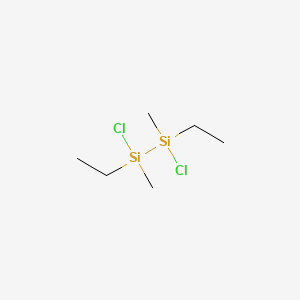
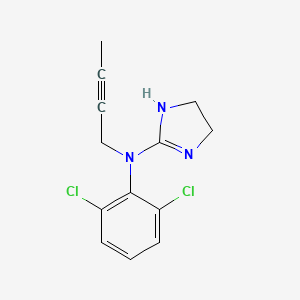
![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)
